molecular formula C18H14ClNO B1420576 2-(3,4-Dimethylphenyl)quinoline-4-carbonyl chloride CAS No. 1160264-71-0

2-(3,4-Dimethylphenyl)quinoline-4-carbonyl chloride

Cat. No. B1420576
M. Wt: 295.8 g/mol
InChI Key: LZRISFCHGXWGFP-UHFFFAOYSA-N
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Description

“2-(3,4-Dimethylphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C18H14ClNO and a molecular weight of 295.77 . It’s used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-(3,4-Dimethylphenyl)quinoline-4-carbonyl chloride” consists of a quinoline ring attached to a carbonyl chloride group and a dimethylphenyl group .


Physical And Chemical Properties Analysis

The molecular weight of “2-(3,4-Dimethylphenyl)quinoline-4-carbonyl chloride” is 295.77 . Other physical and chemical properties are not available.

Scientific Research Applications

  • Structural Analysis and Spectroscopy :

    • Crystalline organic compounds related to quinolines, such as N-(4-acetylphenyl)quinoline-3-carboxamide, have been studied for their structural properties using techniques like FT-IR, NMR, UV-Vis spectroscopy, and X-ray diffraction. Such studies aid in understanding the molecular geometries and interaction mechanisms of quinolines (Polo-Cuadrado et al., 2021).
  • Photophysical Characterization :

    • Research has been conducted on luminescent zinc complexes with hydroxyquinoline ligands, highlighting their potential in photophysical applications. These studies provide insights into the roles of metals and bridges in determining the photophysical properties of such compounds (Ghedini et al., 2002).
  • Nonlinear Optical (NLO) Properties :

    • Quinoline derivatives have been explored for their nonlinear optical properties. For instance, studies on novel arylated quinolines synthesized through Suzuki–Miyaura cross-coupling reactions have shown promising results for their use in technology-related applications due to their significant NLO properties (Khalid et al., 2019).
  • Corrosion Inhibition :

    • Quinoline derivatives have been identified as effective corrosion inhibitors for metals in acidic mediums. Investigations using electrochemical techniques, SEM, AFM, and XPS studies have shown that quinolines can significantly reduce corrosion due to their ability to adsorb on metal surfaces (Singh et al., 2016).
  • Photovoltaic Applications :

    • The photovoltaic properties of quinoline derivatives have been studied for their potential use in organic–inorganic photodiode fabrication. This research focuses on understanding the electrical properties of heterojunction diodes formed with quinoline derivatives and their efficiency in light absorption and conversion (Zeyada et al., 2016).

properties

IUPAC Name

2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO/c1-11-7-8-13(9-12(11)2)17-10-15(18(19)21)14-5-3-4-6-16(14)20-17/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRISFCHGXWGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201225160
Record name 2-(3,4-Dimethylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylphenyl)quinoline-4-carbonyl chloride

CAS RN

1160264-71-0
Record name 2-(3,4-Dimethylphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dimethylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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